molecular formula C21H42O2 B161966 2-Ethylhexanoic acid CAS No. 125804-07-1

2-Ethylhexanoic acid

Cat. No.: B161966
CAS No.: 125804-07-1
M. Wt: 326.6 g/mol
InChI Key: BFRLRPIMWQKGTM-UHFFFAOYSA-N
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Description

It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:

    Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.

    Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.

    Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.

    Oxidation: Finally, 2-ethylhexanal is oxidized to yield this compound.

Industrial Production Methods: An efficient method for the synthesis of this compound involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions. This method achieves high selectivity (>99%) for this compound .

Chemical Reactions Analysis

2-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or air in the presence of N-hydroxyphthalimide.

    Reduction: Common reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various reagents depending on the desired substitution product.

Major Products:

    Oxidation: Produces various oxidized derivatives.

    Reduction: Produces alcohols.

    Substitution: Produces substituted carboxylic acids.

Scientific Research Applications

Chemical Properties and Production

2-Ethylhexanoic acid is a carboxylic acid with the formula C8H16O2\text{C}_8\text{H}_{16}\text{O}_2. It is typically produced through the oxidation of 2-ethylhexanol, which can be derived from propylene. The compound is characterized by its viscous, colorless oil form and high boiling point, making it suitable for diverse industrial applications .

Automotive Industry

  • Corrosion Inhibitors : 2-EHA is used to formulate corrosion inhibitors in lubricants and automotive coolants. Its metal salts help prevent rust and degradation in engine components.
  • Lubricant Additives : It is employed in synthetic lubricants and as a component in oil formulations to enhance performance under high temperatures.
ApplicationDescription
Corrosion InhibitorsProtects metal surfaces from rust and corrosion
Lubricant AdditivesImproves lubrication efficiency

Coatings and Paints

  • Alkyd Resins : 2-EHA is utilized in the production of alkyd resins, which are essential for paints due to their durability and resistance to yellowing. This application is particularly important for stoving enamels and two-component coatings.
  • Paint Driers : Metal soaps derived from 2-EHA serve as driers in paint formulations, accelerating the drying process.
Coating TypeFunctionality
Alkyd ResinsEnhances durability and resistance
Paint DriersAccelerates drying time

Plastics

  • PVC Stabilizers : 2-EHA is used to manufacture heat stabilizers for polyvinyl chloride (PVC), ensuring stability during processing and use.
  • Plasticizers : It acts as a plasticizer in polyvinyl butyral (PVB) films, improving flexibility and durability.

Cosmetics and Personal Care

  • Emollients : The compound is incorporated into skin care products as an emollient, providing moisture and improving skin texture.
  • Hair Care Products : Used in formulations for conditioners and styling products to enhance performance.
Cosmetic UseBenefit
EmollientsMoisturizes and improves skin texture
Hair CareEnhances conditioning properties

Pharmaceuticals

  • 2-EHA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a catalyst in chemical reactions enhances the efficiency of drug production.

Environmental Considerations

While 2-EHA has many industrial benefits, its environmental impact has been assessed due to potential toxicity. Studies indicate that exposure can lead to developmental toxicity and effects on liver function in animal models . Regulatory bodies have established guidelines to monitor its usage levels in consumer products to mitigate risks.

Case Studies

  • Use in Automotive Coolants :
    A study conducted on automotive coolants containing 2-EHA demonstrated significant improvements in corrosion resistance compared to traditional formulations. The incorporation of 2-EHA reduced metal degradation rates by up to 30% over a year-long test period.
  • Performance in Coatings :
    Research on alkyd resins utilizing 2-EHA showed enhanced performance characteristics such as improved adhesion and weather resistance. These findings were validated through accelerated aging tests that indicated a longer lifespan for coatings incorporating 2-EHA.

Mechanism of Action

2-Ethylhexanoic acid forms compounds with metal cations that have stoichiometry similar to metal acetates. These ethylhexanoate complexes function as catalysts in polymerizations and oxidation reactions. The mechanism involves the coordination of the carboxylate group to the metal center, facilitating various catalytic processes .

Comparison with Similar Compounds

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. Similar compounds include:

  • 2-Methylhexane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane
  • 2-Ethylhexanol
  • Valproic acid
  • Propylheptyl alcohol

These compounds share structural similarities but differ in their specific applications and properties. For instance, 2-ethylhexanol is primarily used as a plasticizer, while valproic acid is a well-known pharmaceutical compound used in the treatment of epilepsy.

Biological Activity

2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid that has garnered significant attention due to its biological activity and potential health impacts. This compound is widely used in industrial applications, particularly as a plasticizer and in the formulation of various chemical products. Understanding its biological activity is crucial for assessing its safety and potential risks associated with exposure.

2-EHA is a colorless liquid with a characteristic odor, soluble in organic solvents but poorly soluble in water. Its chemical formula is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol. The compound can exist in two enantiomeric forms, which may exhibit different biological activities.

Toxicological Profile

Developmental Toxicity
Research indicates that 2-EHA can cause developmental toxicity, particularly when administered at high doses. In studies involving rats and rabbits, maternal toxicity was observed at doses exceeding 250 mg/kg/day, leading to increased resorptions and fetal growth retardation. The no observed adverse effect levels (NOAELs) for maternal and developmental toxicities were determined to be 250 mg/kg/day and 100 mg/kg/day, respectively .

Reproductive Toxicity
2-EHA has been classified as suspected of damaging fertility or the unborn child based on animal studies showing adverse effects on reproductive outcomes at certain exposure levels. Specifically, effects on sperm motility and fertility were noted at doses as low as 100 mg/kg/day .

Genotoxicity and Carcinogenicity

The genotoxic potential of 2-EHA has been assessed through various studies. It has not been classified as genotoxic; however, some hydrolysis products have raised concerns regarding their carcinogenic potential. Current assessments indicate that the hydrolysis products of 2-EHA are not considered carcinogenic .

Metabolism

The metabolism of 2-EHA primarily involves beta-oxidation, leading to the formation of several metabolites, including 3-oxo-2-ethylhexanoic acid. This metabolic pathway plays a significant role in determining the compound's biological effects and potential toxicity .

Case Study 1: Developmental Toxicity Assessment

A study conducted on Fischer 344 rats exposed to varying doses of 2-EHA during gestation days 6-15 demonstrated significant maternal toxicity at higher doses (500 mg/kg/day). Notably, skeletal variations were observed in fetuses exposed to lower doses (250 mg/kg/day), indicating a dose-dependent relationship between exposure and developmental outcomes .

Case Study 2: Stereoselectivity in Teratogenic Activity

Research focusing on the stereoselectivity of 2-EHA revealed that the (R)-enantiomer exhibited higher teratogenic activity compared to the (S)-enantiomer when tested in NMRI mice. This highlights the importance of stereochemistry in evaluating the biological effects of chiral compounds like 2-EHA .

Ecotoxicity

2-EHA has been shown to have moderate toxicity to aquatic organisms, with acute toxicity values indicating potential risks at certain concentrations. However, environmental assessments suggest that under typical conditions, the concentrations of 2-EHA are unlikely to pose significant ecological hazards .

Parameter Value
Molecular Weight144.21 g/mol
NOAEL (Maternal)250 mg/kg/day
NOAEL (Developmental)100 mg/kg/day
Acute Toxicity (Fish)LC50 >1.0 mg/L <100 mg/L
GenotoxicityNot considered genotoxic

Properties

CAS No.

125804-07-1

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

tridecyl 2-ethylhexanoate

InChI

InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3

InChI Key

BFRLRPIMWQKGTM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(CC)CCCC

boiling_point

442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
228 °C
227 °C
442°F

Color/Form

Clear liquid

density

0.903 (USCG, 1999)
0.9031 g/cu cm at 25 °C
Relative density (water = 1): 0.90
0.903

flash_point

260 °F (NTP, 1992)
114 °C (closed cup)
245 °F (118 °C) (OPEN CUP)
118 °C o.c.
260°F

melting_point

-117 °F (NTP, 1992)
-59 °C
-117°F

Key on ui other cas no.

149-57-5
56006-48-5
61788-37-2
125804-07-1

physical_description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless to light yellow liquid with a mild odor.

Pictograms

Health Hazard

solubility

less than 1 mg/mL at 84° F (NTP, 1992)
0.01 M
Soluble in ethyl ether, carbon tetrachloride;  slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Synonyms

2-ethylhexanoic acid
Sinesto B

vapor_density

5.0 (AIR= 1)
Relative vapor density (air = 1): 5

vapor_pressure

0.03 mmHg
0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
t-dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylhexanoic acid
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2-Ethylhexanoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexanoic acid?

A: this compound has the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A: Yes, 2-EHA's spectroscopic properties have been characterized. For instance, its 1H NMR (400 MHz, CDCl3) shows signals at δ 2.28 (tt, J = 8.5, 5.5 Hz, 1H), 1.72–1.42 (m, 4H), 1.39–1.21 (m, 4H), 1.00–0.82 (m, 6H), and its 13C NMR (101 MHz, CDCl3) displays peaks at δ 183.06, 77.16, 47.23, 31.60, 29.66, 25.32, 22.78, 14.06, and 11.90. []

Q3: How is this compound typically synthesized?

A: 2-EHA is commonly manufactured via an aldol condensation of butyraldehyde, followed by an oxidation step. []

Q4: Are there alternative methods for this compound synthesis?

A: Yes, researchers have explored the direct synthesis of 2-EHA from 2-ethylhexanol using a 5% ZnO-3% MgO/SiO2 catalyst and pure oxygen as the oxidizing agent. []

Q5: Can this compound be produced from renewable resources?

A: Research suggests potential for bio-based production. For example, 2-EHA can be incorporated into polyol synthesis using a base-catalyzed acid-epoxy reaction with epoxidized sucrose soyate. []

Q6: What are the common applications of this compound?

A: 2-EHA is widely used in various industrial applications, including its use as a reagent in organic synthesis, a plasticizer, and a precursor for metal salts used in lubricants and greases. [, ]

Q7: Can you elaborate on the use of this compound in lubricant formulations?

A: Cobalt and manganese salts of 2-EHA are frequently incorporated into grease and lubricant formulations due to their desirable properties. []

Q8: What role does this compound play in the synthesis of polymers?

A: 2-EHA is a key component in producing triethylene glycol di-2-ethylhexanoate, a plasticizer, using catalysts like sulfuric acid, phosphoric acid, and solid superacid catalysts. []

Q9: How is this compound metabolized in the body?

A: Studies in rats have shown that 2-EHA is rapidly metabolized, primarily via β-oxidation, with the main urinary metabolites being the glucuronide conjugate of 2-EHA, 2-ethyladipic acid, and other hydroxylated derivatives. [, ]

Q10: What are the toxicological implications of the stereochemistry of this compound?

A: Research suggests that the enantiomers of 2-EHA exhibit different potencies in inducing peroxisome proliferation in mouse liver cells. The (+)-(S)-enantiomer appears to be more potent than the (-)-(R)-enantiomer. []

Q11: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for the identification and quantification of 2-EHA in various matrices, including food products and biological samples. [, , ]

Q12: Are there any alternative analytical methods for this compound determination?

A: Yes, capillary electrophoresis with indirect UV detection has been employed to determine trace levels of 2-EHA in β-lactam antibiotics. []

Q13: Has the presence of this compound been reported in food products?

A: Yes, 2-EHA has been detected in baby food and fruit juices packaged in glass jars, with the contamination source being traced back to the plastic gaskets used in the lids. [, ]

Q14: What are the potential sources of this compound contamination in food?

A: The primary source of 2-EHA contamination in food products appears to be the migration of the compound from packaging materials, particularly the plastic gaskets used in the lids of glass jars. []

Q15: Does this compound exhibit catalytic activity in any reactions?

A: Yes, 2-EHA has been shown to act as a catalyst in organic synthesis. Notably, it promotes the Miyaura borylation of aryl and heteroaryl halides at room temperature, facilitating the formation of carbon-boron bonds. []

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